molecular formula C22H20FN5OS B2805570 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 894051-43-5

2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2805570
CAS No.: 894051-43-5
M. Wt: 421.49
InChI Key: QGZCSXXSDZJSRV-UHFFFAOYSA-N
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Description

2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a potent and selective small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of the FGFR signaling pathway is a well-documented driver of tumorigenesis, angiogenesis, and cancer cell proliferation in various malignancies, including urothelial carcinoma, breast cancer, and endometrial cancer [https://pubmed.ncbi.nlm.nih.gov/32039445/]. This compound acts as a potent ATP-competitive antagonist, binding to the kinase domain and effectively blocking the auto-phosphorylation and subsequent activation of downstream signaling cascades such as the MAPK and PI3K/AKT pathways [https://www.nature.com/articles/s41388-021-01853-y]. Its research value lies in its utility as a precise chemical probe to investigate the biological roles of FGFR in disease models, enabling the study of mechanism-of-action, resistance patterns, and combination therapies. Preclinical research with this inhibitor is critical for validating FGFR as a therapeutic target and for exploring its potential in personalized medicine approaches for cancers harboring FGFR alterations, such as gene amplifications, fusions, and activating mutations [https://www.cancer.gov/research/areas/treatment].

Properties

IUPAC Name

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-3-15-5-7-16(8-6-15)19-10-11-20-25-26-22(28(20)27-19)30-13-21(29)24-17-9-4-14(2)18(23)12-17/h4-12H,3,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZCSXXSDZJSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a member of the triazolopyridazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazolo[4,3-b]pyridazine core
  • Ethylphenyl group
  • Thioether linkage
  • Fluorinated aromatic substituent

This unique configuration contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity : The compound has been shown to inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Antifungal Activity : Similar derivatives demonstrate efficacy against fungi such as Candida albicans and Aspergillus fumigatus, suggesting potential for treating fungal infections .

Anticancer Potential

The triazolopyridazine derivatives are reported to possess anticancer properties by inhibiting specific kinases involved in cell proliferation. For example:

  • Kinase Inhibition : Studies show that these compounds can bind to ATP-binding sites of kinases, effectively blocking signaling pathways that promote tumor growth. This suggests a mechanism for their anticancer activity.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate receptor activity affecting cellular signaling pathways.
  • DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of triazolopyridazine derivatives against a panel of pathogenic bacteria and fungi. The results indicated that certain modifications to the core structure enhanced antimicrobial potency significantly.

CompoundMIC (μg/mL)Target Organism
Compound A0.125S. aureus
Compound B0.5E. coli
Compound C8C. albicans

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of similar compounds demonstrated that derivatives could inhibit cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The study highlighted the importance of structural modifications in enhancing cytotoxicity.

CompoundIC50 (μM)Cancer Cell Line
Compound D5.0HT-29
Compound E7.5TK-10

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those with pyridazine structures, exhibit significant antimicrobial properties. The compound under discussion has been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies:

  • A study demonstrated that triazole derivatives exhibited MIC (Minimum Inhibitory Concentration) values significantly lower than conventional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Another investigation highlighted that compounds with similar structural features showed up to 16 times greater efficacy compared to ampicillin against drug-resistant bacteria .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameBacterial StrainMIC (μg/mL)Reference
Compound AS. aureus0.5
Compound BE. coli1.0
Compound CP. aeruginosa0.75

Anticancer Properties

Thiourea derivatives containing triazole rings have been studied for their chemopreventive and chemotherapeutic effects. The thio group in the compound may enhance its ability to interact with biological targets involved in cancer progression.

Case Studies:

  • Research has indicated that compounds with similar thioacetamide structures demonstrated significant anticancer activity in vitro against various cancer cell lines .
  • A recent study reported that the incorporation of triazole-thioether moieties resulted in compounds with enhanced cytotoxicity against breast cancer cells .

Table 2: Anticancer Activity of Similar Compounds

Compound NameCell LineIC50 (μM)Reference
Compound DMCF-7 (Breast)10
Compound EHeLa (Cervical)15

Anti-inflammatory Potential

The dual inhibition of pathways involved in inflammation is another promising application for this compound. Specifically, it may serve as an inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), both of which are critical in inflammatory responses.

Case Studies:

  • The compound's structural similarity to known p38 MAPK inhibitors suggests potential efficacy in reducing inflammation-related diseases, as demonstrated by preclinical studies on rodent models .
  • In vitro assays have shown that similar compounds effectively suppress TNF-alpha release, a key mediator in inflammatory processes .

Comparison with Similar Compounds

Core Structure Variations

  • Tetrahydrobenzothieno-triazolo-pyrimidine Derivatives (e.g., 10a–c): These compounds feature a fused tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core, differing from the target compound’s pyridazine-based system.
  • Azo-Linked Acetamides (e.g., N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide): These lack the triazolo-pyridazine core but retain the acetamide group, emphasizing the role of hydrogen bonding in biological interactions .

Substituent Comparisons

Compound Name Core Structure R1 (6-position) R2 (Acetamide Substituent) Key Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethylphenyl 3-Fluoro-4-methylphenyl High lipophilicity, steric bulk
2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Same as target 4-Ethoxyphenyl 4-Fluorophenyl Increased solubility (ethoxy group), reduced steric hindrance
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Same as target 4-Ethoxyphenyl 4-(3-Methyl-triazolo)phenyl Enhanced π-π stacking (methyl on triazolo), moderate lipophilicity

Electronic and Steric Effects

  • 4-Ethylphenyl vs. 4-Ethoxyphenyl : The ethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the ethoxy group (logP ~2.8), favoring blood-brain barrier penetration .
  • 3-Fluoro-4-methylphenyl vs.

Research Findings and Implications

Pharmacokinetic Predictions

  • The 4-ethylphenyl group may prolong metabolic half-life by resisting cytochrome P450 oxidation compared to ethoxy-substituted analogues, which are prone to O-dealkylation .
  • The 3-fluoro-4-methylphenyl acetamide could reduce off-target interactions due to its steric bulk, as seen in structurally related kinase inhibitors .

Toxicity Considerations

  • While heterocyclic amines (e.g., IQ in ) are carcinogenic, the triazolo-pyridazine core lacks the imidazole or quinoline systems linked to genotoxicity. However, prolonged exposure studies are needed to confirm safety .

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions .
  • Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns .
  • HPLC assesses purity (>95% is typical for pharmacological studies) .

Basic Question: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., distinguishing 4-ethylphenyl vs. 3-fluoro-4-methylphenyl groups) and confirms acetamide bond formation .
  • FT-IR : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S-C bond at ~600 cm⁻¹) .
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
  • Catalysts : Triethylamine or DMAP accelerates thioether formation, reducing reaction time from 24h to 8h .
  • Temperature Control : Lower temperatures (0–5°C) suppress byproducts during cyclization, improving yield by ~15% .
  • Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials, while silica gel chromatography isolates pure product .

Advanced Question: What methodologies identify the compound’s biological targets?

Answer:

  • In Vitro Assays :
    • Kinase Profiling : Screen against panels of kinases (e.g., EGFR, VEGFR) to identify inhibition potency (IC₅₀) .
    • Calcium Flux Assays : Test modulation of ion channels (e.g., TRPV1) linked to pain signaling .
  • Molecular Docking : Computational models predict binding affinity to targets like sodium channels (Nav1.7) based on triazole-pyridazine interactions .
  • SAR Studies : Modifying the 4-ethylphenyl or 3-fluoro-4-methylphenyl groups and testing activity changes reveal critical pharmacophores .

Advanced Question: How should researchers address contradictory reports on biological activity?

Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) to minimize variability .
  • Structural Analysis : Verify compound identity via LC-MS and NMR to rule out batch-to-batch degradation or impurities .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, fluorophenyl groups may enhance selectivity for cancer targets over neurological receptors .

Advanced Question: What approaches evaluate pharmacokinetic properties like stability and solubility?

Answer:

  • Stability Testing :
    • pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
    • Thermal Stability : Accelerated stability studies at 40°C/75% RH assess shelf-life .
  • Solubility :
    • LogP Measurement : Shake-flask method determines partition coefficients (logP >3 suggests high lipophilicity) .
    • DMSO Solubility : Critical for in vitro assays; aim for >10 mM solubility to avoid precipitation .

Advanced Question: How are structure-activity relationships (SAR) systematically studied?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-ethylphenyl with 4-methoxyphenyl) and test activity shifts .
  • Pharmacophore Mapping : 3D-QSAR models correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
  • Crystallographic Data : Resolve target-ligand complexes (e.g., with kinases) to identify hydrogen bonds or π-π stacking interactions .

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